1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine chemical structure and properties
1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine chemical structure and properties
Topic: 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine: Chemical Structure, Synthesis, and Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine (CAS: 443998-65-0) is a specialized heterocyclic intermediate employed in the synthesis of bioactive small molecules. Unlike the more common 4-anilinopiperidine scaffold (found in fentanyl and its analogs), this compound features a methylene linker between the piperidine ring and the aniline nitrogen. This structural modification alters the spatial orientation of the pharmacophore, making it a critical building block for non-opioid targets, including chemokine receptor antagonists (CCR5) , kinase inhibitors (CDK9, BTK) , and motilin receptor agonists .
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, spectroscopic characterization, and downstream utility in divergent synthesis.
Chemical Identity & Structural Analysis[1]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | tert-butyl 4-{[(4-bromophenyl)amino]methyl}piperidine-1-carboxylate |
| CAS Number | 443998-65-0 |
| Molecular Formula | C₁₆H₂₃BrN₂O₂ |
| Molecular Weight | 355.27 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CNCc2ccc(Br)cc2 |
| Structural Class | N-Boc-protected piperidine; Secondary aryl amine; Aryl bromide |
Physicochemical Properties (Predicted & Typical)
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Physical State: Solid (typically off-white to pale yellow powder).
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Melting Point: ~75–80 °C (Based on structural analogs; experimental verification recommended per batch).
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Solubility: Soluble in DCM, CHCl₃, DMSO, DMF, Ethyl Acetate. Insoluble in water.
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pKa (Calculated): ~4.2 (Aniline nitrogen), ~-1.0 (Carbamate). The reduced basicity of the aniline nitrogen compared to an alkyl amine is due to conjugation with the phenyl ring.
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LogP: ~3.8 (Lipophilic).
Synthetic Protocol: Reductive Amination
The most robust route to this scaffold is the reductive amination of 1-Boc-4-formylpiperidine with 4-bromoaniline . The use of Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity in the presence of the Boc group.
Reaction Scheme
Caption: One-pot reductive amination pathway using Sodium Triacetoxyborohydride.
Detailed Methodology
Reagents:
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1-Boc-4-formylpiperidine (1.0 equiv)
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4-Bromoaniline (1.0 equiv)[]
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Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)
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Acetic Acid (AcOH) (1.0 equiv)
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
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Imine Formation: In a dry round-bottom flask, dissolve 1-Boc-4-formylpiperidine (e.g., 2.13 g, 10 mmol) and 4-bromoaniline (1.72 g, 10 mmol) in DCE (40 mL).
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Activation: Add Acetic Acid (0.6 mL, 10 mmol). Stir at room temperature for 30–60 minutes. Note: This step ensures equilibrium formation of the imine.
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Reduction: Cool the mixture slightly (0 °C) if working on a large scale to control exotherm, otherwise maintain RT. Add STAB (3.18 g, 15 mmol) portion-wise over 10 minutes.
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Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[2] The imine intermediate should disappear.
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Quench: Quench carefully with saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
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Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.
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Workup: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–30% EtOAc in Hexanes).
Yield Expectation: 75–85%.
Spectroscopic Characterization
The following signals are diagnostic for the purified compound.
¹H NMR (400 MHz, CDCl₃) - Predicted/Typical
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δ 7.25 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the amine (ortho to Bromine).
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δ 6.48 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the amine (shielded by electron donation).
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δ 4.10 (br s, 2H): Piperidine equatorial protons (alpha to N-Boc).
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δ 3.75 (br s, 1H): N-H (amine proton, broad, exchangeable).
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δ 3.02 (d, J = 6.5 Hz, 2H): Linker methylene (-CH₂-NH-Ar). Critical diagnostic signal.
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δ 2.70 (m, 2H): Piperidine axial protons (alpha to N-Boc).
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δ 1.75 (m, 1H): Piperidine C4-methine (CH).
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δ 1.70 (m, 2H): Piperidine equatorial protons (beta to N).
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δ 1.45 (s, 9H): Boc tert-butyl group (intense singlet).
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δ 1.15 (m, 2H): Piperidine axial protons (beta to N).
Mass Spectrometry (ESI)
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Observed Ion: [M+H]⁺ = 355.1 / 357.1 (1:1 Isotopic pattern characteristic of Bromine).
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Fragment: [M-Boc+H]⁺ = ~255.1 (Loss of Boc group).
Reactivity Profile & Applications
This scaffold is a "divergent intermediate," meaning it possesses two distinct orthogonal handles for further elaboration: the Aryl Bromide and the Boc-Protected Amine .
Divergent Synthesis Pathway
Caption: Orthogonal reactivity allows for sequential modification of the aryl halide and the piperidine nitrogen.
Key Applications in Drug Discovery
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Kinase Inhibition (CDK9/BTK): The 4-aminomethyl-piperidine motif allows the phenyl ring to occupy the hydrophobic pocket of kinases while the piperidine nitrogen extends towards the solvent front, often solubilizing the molecule.
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GPCR Modulators:
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CCR5 Antagonists: Used in HIV entry inhibitor research.
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Motilin Agonists: The linker flexibility is crucial for receptor conformational adaptation.
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Vandetanib Analogs: While Vandetanib uses an ether linkage, amino-linked analogs are explored for altered metabolic stability (avoiding de-alkylation).
Safety & Handling
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Hazard Classification: Irritant (Skin, Eye, Respiratory).
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GHS Codes: H315, H319, H335.
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Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to slow oxidation if exposed to air over long periods.
References
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Synthesis of Piperidine Intermediates: Hu, X., et al. "Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate." IOP Conf. Series: Earth and Environmental Science, 2019.
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Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
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Pharmacological Applications (Motilin): Westaway, S. M., et al. "Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)."[3] Bioorganic & Medicinal Chemistry Letters, 2009.
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Compound Data: PubChem CID 11210451. "tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate."[][4]
